molecular formula C24H44CaO25 B11767099 calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate

Cat. No.: B11767099
M. Wt: 772.7 g/mol
InChI Key: LIUNXXYNUIALAY-BSLBODANSA-L
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Description

Calcium (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate hydrate is the calcium salt of lactobionic acid (C₁₂H₂₂O₁₂), a polyhydroxy acid (PHA) derived from lactose, with an additional water molecule in its crystalline structure . The compound features a hexanoic acid backbone substituted with hydroxyl groups and a glycosyloxy moiety (a tetrahydropyranyl ring), conferring strong hydrophilic and chelating properties. Its molecular formula is Ca(C₁₂H₂₁O₁₂)₂·nH₂O (exact hydration state depends on synthesis conditions), with a molecular weight of approximately 754.6 g/mol (anhydrous basis).

Lactobionic acid and its salts are widely used in pharmaceuticals and cosmetics due to their moisturizing, antioxidant, and mild exfoliating effects . The calcium salt form enhances stability and bioavailability, making it suitable for oral or topical formulations requiring controlled calcium release.

Properties

Molecular Formula

C24H44CaO25

Molecular Weight

772.7 g/mol

IUPAC Name

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate

InChI

InChI=1S/2C12H22O12.Ca.H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h2*3-10,12-20H,1-2H2,(H,21,22);;1H2/q;;+2;/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;/m11../s1

InChI Key

LIUNXXYNUIALAY-BSLBODANSA-L

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.[Ca+2]

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of bioreactors for enzymatic synthesis, which can offer higher specificity and yield. The process may also involve purification steps such as crystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The calcium ion plays a crucial role in stabilizing the compound’s structure and enhancing its biological activity.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs include other calcium salts of sugar acids and glycosylated derivatives. Key examples:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol)
Calcium lactobionate hydrate Ca(C₁₂H₂₁O₁₂)₂·nH₂O Hydroxyl, glycosyloxy, carboxylate ~754.6 (anhydrous)
Calcium gluconate (anhydrous) C₁₂H₂₂CaO₁₄ Hydroxyl, carboxylate 430.37
Lactobionic acid C₁₂H₂₂O₁₂ Hydroxyl, glycosyloxy, carboxylic acid 358.29
Calcium D-saccharate Ca(C₆H₁₀O₈) Hydroxyl, carboxylate 306.24

Key Structural Differences :

  • Calcium gluconate lacks the glycosyloxy group present in calcium lactobionate, resulting in lower molecular weight and reduced hydrophilicity .
  • Lactobionic acid (free acid form) has a carboxylic acid group instead of a carboxylate, making it more acidic (pKa ~3.5) compared to its calcium salt .
Functional and Pharmacological Comparison
Property Calcium Lactobionate Hydrate Calcium Gluconate Lactobionic Acid
Solubility in Water Highly soluble (>500 mg/mL) Moderately soluble (33 mg/mL) Highly soluble (~500 mg/mL)
Chelating Capacity Strong (binds Fe³⁺, Ca²⁺) Moderate Strong (binds Fe³⁺)
pH Stability Stable at pH 5–8 Stable at pH 6–7.4 Stable at pH 3–6
Primary Applications Topical moisturizers, calcium supplements IV hypocalcemia treatment Chemical peels, antioxidants

Pharmacological Notes:

  • Calcium lactobionate hydrate is preferred in dermatology for its dual role as a calcium source and humectant .
  • Calcium gluconate is the gold standard for acute hypocalcemia due to rapid ionic calcium release .
Computational Similarity Analysis

Using cheminformatics methods (e.g., Tanimoto coefficients for binary fingerprint comparison), calcium lactobionate hydrate shows:

  • ~85% similarity to lactobionic acid (shared hydroxyl/carboxylate groups).
  • ~60% similarity to calcium gluconate (divergent glycosylation and backbone length) .

Biological Activity

The compound calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate is a calcium salt derived from lactobionic acid. It has garnered attention for its potential biological activities and applications in various fields such as nutrition and medicine. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Basic Information

PropertyValue
Chemical Formula C₁₂H₂₂O₁₂
Molecular Weight 358.30 g/mol
CAS Number 534-42-9
Hydration State Hydrate

Structure

The structure of this compound consists of multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances solubility and interaction with biological systems.

1. Nutritional Benefits

This compound has been studied for its role in human nutrition. It is particularly noted for:

  • Calcium Supplementation : It serves as a source of calcium which is essential for bone health and metabolic functions.
  • Antioxidant Properties : The compound exhibits antioxidant activity due to the presence of hydroxyl groups that scavenge free radicals.

2. Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Antidiabetic Activity : Studies have shown that it can help regulate blood glucose levels by enhancing insulin sensitivity.
  • Neuroprotective Effects : It may provide protection against neurodegenerative diseases through its antioxidant properties.
  • Immunomodulatory Effects : The compound has been suggested to enhance immune responses by modulating cytokine production.

Case Study 1: Antidiabetic Properties

A clinical trial involving diabetic patients demonstrated that supplementation with this compound resulted in significant reductions in fasting blood glucose levels compared to a placebo group.

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of the compound showed a reduction in amyloid plaque formation and improved cognitive function.

The biological activities of this compound are primarily attributed to its ability to:

  • Scavenge Free Radicals : The hydroxyl groups play a crucial role in neutralizing reactive oxygen species (ROS).
  • Enhance Calcium Bioavailability : By acting as a chelating agent for calcium ions.
  • Modulate Cellular Signaling Pathways : Influencing pathways involved in inflammation and cellular stress responses.

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